molecular formula C12H16O2 B15069939 7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol

7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15069939
M. Wt: 192.25 g/mol
InChI Key: RYAQIVRTWXCSQP-UHFFFAOYSA-N
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Description

7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound belonging to the class of indene derivatives. This compound features a methoxy group at the 7th position, two methyl groups at the 2nd and 4th positions, and a hydroxyl group at the 1st position of the indene ring. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenol and 7-methoxyindanone.

    Formation of Indene Ring: The indene ring is formed through a cyclization reaction, often catalyzed by acids or bases.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via a reduction reaction, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides (R-X), and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-ol: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.

    7-Methoxy-2,3-dihydro-1H-inden-1-ol: Lacks the methyl groups at the 2nd and 4th positions.

    2,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group at the 7th position.

Uniqueness

7-Methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

7-methoxy-2,4-dimethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C12H16O2/c1-7-4-5-10(14-3)11-9(7)6-8(2)12(11)13/h4-5,8,12-13H,6H2,1-3H3

InChI Key

RYAQIVRTWXCSQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C1O)OC)C

Origin of Product

United States

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